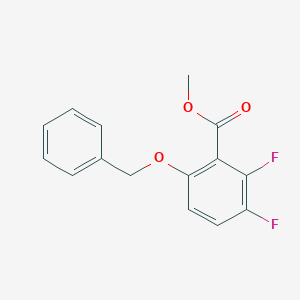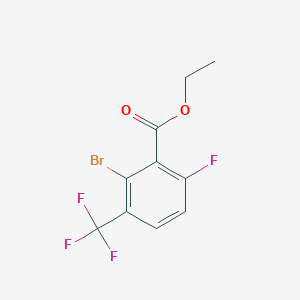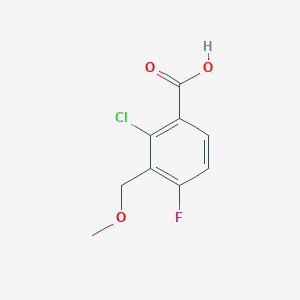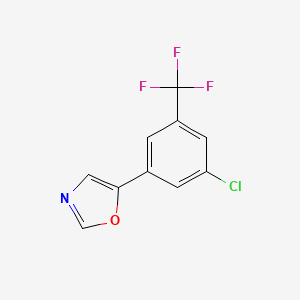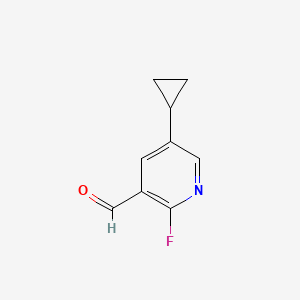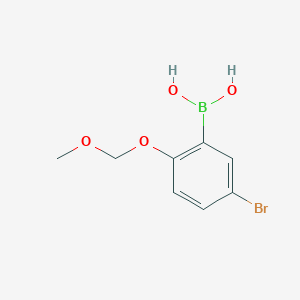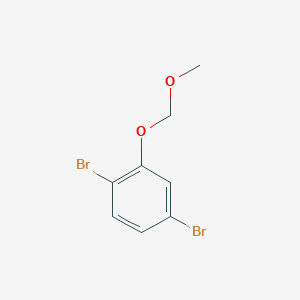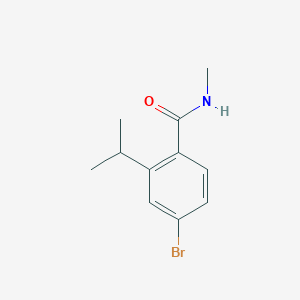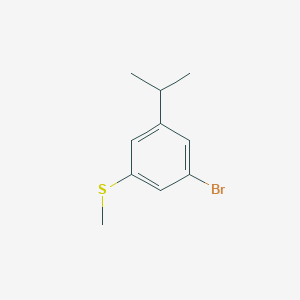
(3-Bromo-5-isopropylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-isopropylphenyl)(methyl)sulfane, also known as 3-Bromo-5-IPMS, is an organosulfur compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a highly versatile reagent, capable of a wide range of synthetic transformations, and has been used in the synthesis of many biologically active compounds. In addition, 3-Bromo-5-IPMS has been studied for its potential applications in medicinal chemistry, as it has been shown to exhibit a variety of biochemical and physiological effects. We will also discuss potential future directions for the compound.
Mécanisme D'action
(3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS is a highly reactive reagent, capable of a wide range of reactions. It has been shown to undergo a variety of reactions, including nucleophilic substitution, elimination, and addition reactions. It has also been shown to undergo a variety of elimination reactions, including the formation of bromonium ions and the elimination of alkyl halides.
Biochemical and Physiological Effects
(3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS has been studied for its potential applications in medicinal chemistry, as it has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to possess antioxidant activity, to inhibit the release of proinflammatory cytokines, and to possess antifungal and antibacterial activity. In addition, it has been shown to possess anti-cancer activity, to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS in laboratory experiments are its availability, its high reactivity, and its versatility. It is a readily available reagent, and its high reactivity makes it suitable for a wide range of synthetic transformations. In addition, its versatility makes it suitable for the synthesis of a wide range of compounds, including biologically active compounds.
However, there are some limitations to using (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS in laboratory experiments. It is a highly reactive reagent, and its reactions can be difficult to control. In addition, it is a toxic compound, and its use must be done with caution.
Orientations Futures
Given the potential applications of (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS in medicinal chemistry, there are a number of potential future directions for the compound. These include the development of more efficient synthesis methods for the compound, the development of new applications for the compound, and the development of new derivatives of the compound. In addition, there is potential for the use of (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS in the development of new pharmaceuticals, as well as the development of new methods for the synthesis of biologically active compounds.
Méthodes De Synthèse
(3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS can be synthesized from readily available starting materials, such as bromine, isopropyl alcohol, and methyl sulfide. The synthesis involves the reaction of bromine with isopropyl alcohol in aqueous solution, followed by the addition of methyl sulfide to the reaction mixture. This reaction produces a mixture of (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS and other products, which can be separated and purified by column chromatography. The yield of (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS from this reaction is typically around 60-70%.
Applications De Recherche Scientifique
(3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS has been used extensively in organic synthesis, particularly in the synthesis of biologically active compounds. It has been used in the preparation of a variety of compounds, including nucleosides, carbohydrates, and peptides. It has also been used in the synthesis of a number of pharmaceuticals, including antifungal drugs and anticancer agents. In addition, (3-Bromo-5-isopropylphenyl)(methyl)sulfaneMS has been used in the synthesis of a number of natural products, such as the alkaloid berberine.
Propriétés
IUPAC Name |
1-bromo-3-methylsulfanyl-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZYMTUKVGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-isopropylphenyl)(methyl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

